T-Butyl Z-DL-alaninamide
Overview
Description
T-Butyl Z-DL-alaninamide is a synthetic compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. It is a derivative of alanine, an amino acid essential for protein synthesis. The compound’s chemical structure is represented by the molecular formula C15H22N2O3 and has a molecular weight of 278.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of T-Butyl Z-DL-alaninamide typically involves the reaction of tert-butylamine with a protected alanine derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, with the temperature maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
T-Butyl Z-DL-alaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted alaninamides. These products have various applications in medicinal chemistry and material science .
Scientific Research Applications
T-Butyl Z-DL-alaninamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as an anticonvulsant and its ability to modulate neurological pathways.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of T-Butyl Z-DL-alaninamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it is believed to modulate neurotransmitter release and inhibit certain enzymes, thereby exerting its therapeutic effects. The exact molecular targets and pathways are still under investigation, but initial studies suggest its involvement in the modulation of GABAergic and glutamatergic systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to T-Butyl Z-DL-alaninamide include:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of tert-butyl and alaninamide moieties, which confer specific chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a compound of significant interest in both academic and industrial research .
Properties
IUPAC Name |
benzyl N-[1-(tert-butylamino)-1-oxopropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-11(13(18)17-15(2,3)4)16-14(19)20-10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,16,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUQFTVEQMBYMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)(C)C)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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